N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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Overview
Description
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Ring: Starting with ortho-phenylenediamine and reacting it with a suitable aldehyde under acidic conditions to form the benzodiazole ring.
Attachment of the Ethyl Chain: The benzodiazole derivative is then reacted with an ethyl halide in the presence of a base to attach the ethyl chain.
Formation of the Chlorophenyl Group: A chlorophenyl derivative is synthesized separately, often through halogenation of a phenyl ring.
Coupling Reactions: The benzodiazole-ethyl compound is coupled with the chlorophenyl derivative using a coupling agent such as palladium on carbon.
Formation of the Furan Ring: The furan ring is introduced through a formylation reaction, where a furan derivative is reacted with formic acid or a formylating agent.
Final Coupling: The final product is obtained by coupling the furan derivative with the benzodiazole-ethyl-chlorophenyl compound under suitable conditions, often using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography, recrystallization, and other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: Similar structure but with a methoxy group instead of a chlorine atom.
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
Chlorophenyl Group: The presence of the chlorophenyl group imparts unique chemical reactivity and biological activity compared to its methoxy and fluorine analogs.
Benzodiazole Ring: The benzodiazole ring provides a unique scaffold for interactions with biological targets, distinguishing it from other heterocyclic compounds.
Properties
Molecular Formula |
C23H19ClN4O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H19ClN4O3/c24-16-9-7-15(8-10-16)14-19(28-23(30)20-6-3-13-31-20)22(29)25-12-11-21-26-17-4-1-2-5-18(17)27-21/h1-10,13-14H,11-12H2,(H,25,29)(H,26,27)(H,28,30)/b19-14- |
InChI Key |
NYTRYVUACIPZRQ-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(=CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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